

# Pifusertib's Clinical Efficacy: A Comparative Analysis of Early Phase Trials

Author: BenchChem Technical Support Team. Date: December 2025



Pifusertib (**TAS-117**), a potent and selective oral allosteric pan-AKT inhibitor, has demonstrated modest antitumor activity in early clinical development for patients with advanced solid tumors. A comparative analysis of the initial first-in-human Phase I trial and a subsequent Phase II study reveals a consistent, though limited, efficacy profile, with some signals of activity in specific patient populations harboring certain genetic mutations.

## **Quantitative Efficacy Data**

The following table summarizes the key efficacy endpoints from the Phase I and Phase II clinical trials of Pifusertib.



| Efficacy Endpoint                         | Phase I Study (First-in-<br>Human)                                                                                                                | Phase II Study (K-<br>BASKET)                            |
|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------|
| Overall Response Rate (ORR)               | 4 confirmed partial responses<br>in the safety assessment<br>phase (n=43)                                                                         | 8% (1 partial response in a patient with ovarian cancer) |
| Disease Control Rate (DCR)                | 61.5% in PIK3CA-mutated endometrial cancer (n=13), 80.0% in AKT-altered endometrial cancer (n=5), 37.5% in ovarian clear cell carcinoma (n=16)[1] | 23% (1 partial response and 2 with stable disease)[1][2] |
| Median Progression-Free<br>Survival (PFS) | Not reported                                                                                                                                      | 1.4 months (95% CI: 1.2–1.6 months)[1][3][4]             |
| Median Overall Survival (OS)              | Not reported                                                                                                                                      | 4.8 months (95% CI: 2.6–11.2 months)[1][3][4]            |

# Experimental Protocols Phase I First-in-Human Study

The initial Phase I trial was an open-label, non-randomized, dose-escalating study enrolling patients with advanced or metastatic solid tumors.[5][6] The study consisted of three phases: a dose escalation phase, a regimen modification phase, and a safety assessment phase.[5][6] The primary objectives were to determine the dose-limiting toxicities and the maximum tolerated dose. Secondary endpoints included assessing the pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of Pifusertib.[5][6] Both once-daily and intermittent (4 days on/3 days off) dosing schedules were investigated.[5][6]

### Phase II K-BASKET Study

This was a single-arm, single-center Phase II study that enrolled heavily pre-treated patients with advanced solid tumors harboring specific PI3K/Akt gene aberrations.[1][2][3] The primary endpoint was the overall response rate (ORR).[2] Secondary endpoints included disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[2] Patients with



gastrointestinal (GI) cancers received 16 mg of Pifusertib daily, while those with non-GI cancers received 24 mg on a 4 days on/3 days off schedule.[2][4]

## **Signaling Pathway and Experimental Workflow**

Pifusertib functions by inhibiting the kinase activity of all three AKT isoforms (AKT1, 2, and 3), which are central nodes in the PI3K/AKT/mTOR signaling pathway.[7] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[7]



Click to download full resolution via product page



Pifusertib's mechanism of action in the PI3K/AKT signaling pathway.

The general workflow for the clinical trials evaluating Pifusertib is depicted below.



Click to download full resolution via product page

A generalized workflow for the clinical evaluation of Pifusertib.

In conclusion, the efficacy of Pifusertib observed in the Phase II K-BASKET study appears to be consistent with the preliminary antitumor activity seen in the initial Phase I trial. While the overall response rates are modest, the disease control rate in specific, genetically defined populations suggests a potential benefit for a targeted patient group. The Phase II study provided more concrete data on progression-free and overall survival, which were not detailed in the initial phase I report. Both studies indicated a manageable safety profile.[3][6] Further



research, potentially in combination with other therapies, may be necessary to enhance the clinical efficacy of Pifusertib.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cancernetwork.com [cancernetwork.com]
- 2. Phase 2 study of TAS-117, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 2 study of TAS-117, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations
   - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. A first-in-human phase I study of TAS-117, an allosteric AKT inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II study of TAS-117 in patients with advanced solid tumors harboring germline PTEN-inactivating mutations PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pifusertib's Clinical Efficacy: A Comparative Analysis of Early Phase Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611162#does-pifusertib-show-similar-efficacy-to-the-original-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com